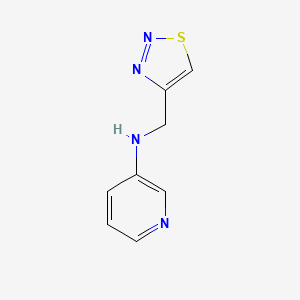

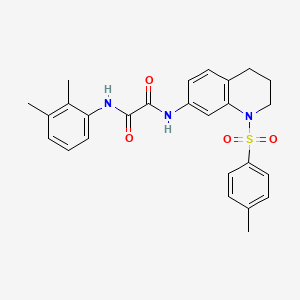

![molecular formula C12H21NO6 B3006457 (R)-3-[(叔丁氧羰基)氨基]己二酸 6-甲酯 CAS No. 854102-51-5](/img/structure/B3006457.png)

(R)-3-[(叔丁氧羰基)氨基]己二酸 6-甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (R)-3-[(tert-Butyloxycarbonyl)amino]hexanedioic acid 6-methyl ester is a derivative of amino acids and is structurally related to intermediates used in the synthesis of biologically active compounds. While the provided papers do not directly discuss this compound, they do provide insight into similar compounds and their synthesis. For example, the first paper discusses the synthesis of an intermediate involved in the biosynthesis of fatty acids, sugars, and α-amino acids, which is crucial for metabolic cycles . The second paper describes the synthesis of a bicyclic compound with a tert-butoxycarbonyl group, which is a common protecting group in organic synthesis . These papers suggest that the compound may be of interest in the field of synthetic organic chemistry, particularly in the synthesis of complex natural products or pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including esterification and the protection of functional groups. For instance, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate was achieved through a three-step process starting from L-cystine, with an overall yield of 67% . This indicates that the synthesis of similar compounds, such as (R)-3-[(tert-Butyloxycarbonyl)amino]hexanedioic acid 6-methyl ester, may also involve multi-step reactions with the introduction of protecting groups to safeguard reactive functional groups during the synthesis process.

Molecular Structure Analysis

The molecular structure of compounds with tert-butoxycarbonyl groups is significant as these groups are often used to protect the amine functionality during synthesis. The presence of such a group in the compound suggests that it may have been designed to undergo further synthetic transformations where the amine group needs to be protected . The stereochemistry of the compound is also important, as indicated by the stereoselective synthesis described in the second paper . The specific stereochemistry can greatly influence the biological activity and synthesis of the compound.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include esterification and the introduction of protecting groups. The first paper describes the use of tert-butoxycarbonyl and tert-butyldimethylsilyl groups to protect the amine and thiol groups, respectively . The second paper highlights the importance of stereoselectivity in a cyclopropanation step, which is controlled by the functional group at the C-α position . These reactions are crucial for the successful synthesis of complex molecules and may be applicable to the synthesis of (R)-3-[(tert-Butyloxycarbonyl)amino]hexanedioic acid 6-methyl ester.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of (R)-3-[(tert-Butyloxycarbonyl)amino]hexanedioic acid 6-methyl ester, they do provide information on similar compounds. The physical properties such as solubility, melting point, and stability of the compound would be influenced by the presence of the tert-butoxycarbonyl group and the overall molecular structure . The chemical properties, including reactivity and the potential for further transformations, would be determined by the functional groups present in the molecule and their respective positions.

科学研究应用

不对称合成

- 该化合物已被用于不饱和 β-氨基酸衍生物的不对称合成中,这在有机合成和药物研究中很有价值。例如,Davies、Fenwick 和 Ichihara (1997) 使用类似的叔丁氧羰基氨基化合物报道了不饱和 β-氨基酸衍生物的合成 (Davies、Fenwick 和 Ichihara,1997)。

聚合物合成

- 叔丁氧羰基氨基化合物在聚合物科学中也发挥着重要作用。Qu、Sanda 和 Masuda (2009) 合成了含有氨基酸部分的手性甲炔丙酯单体,并将其聚合形成具有单手螺旋结构的聚合物 (Qu、Sanda 和 Masuda,2009)。

非蛋白氨基酸的合成

- Temperini 等人 (2020) 开发了一种合成策略,用于制备非蛋白氨基酸的正交保护甲酯,利用叔丁氧羰基 (Boc) 部分 (Temperini 等人,2020)。

在药物化学中的应用

- 在药物化学中,该化合物已被用于制备 β-氨基酸药效团。Kubryk 和 Hansen (2006) 展示了它在不对称氢化烯胺酯中的应用 (Kubryk 和 Hansen,2006)。

晶体学中的结构分析

- Ejsmont、Gajda 和 Makowski (2007) 对叔丁氧羰基甘氨酰-脱氢丙氨酰-甘氨酸甲酯在晶态和气相中的构象进行了研究,突出了其在结构分析中的重要性 (Ejsmont、Gajda 和 Makowski,2007)。

酶促研究

- 在酶促研究领域,Scheid 等人 (2004) 通过叔丁基 2-酰氧基乙酰乙酸酯的烷基化合成了 3-酰氧基甲基酮,展示了叔丁氧羰基保护化合物在此领域中的反应性和实用性 (Scheid 等人,2004)。

作用机制

The mechanism of action involves the protonation of the carbonyl oxygen, which is resonance stabilized . This puts a partial positive charge on the oxygen bonded to the t-butyl group, facilitating its cleavage . The resulting carbocation can be stabilized by undergoing an elimination by the trifluoroacetate ion .

未来方向

The use of a thermally stable ionic liquid for high-temperature Boc deprotection of amino acids and peptides has been described . This method demonstrated a beneficial effect and extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids . This could be a potential future direction for research and application of this compound.

属性

IUPAC Name |

(3R)-6-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO6/c1-12(2,3)19-11(17)13-8(7-9(14)15)5-6-10(16)18-4/h8H,5-7H2,1-4H3,(H,13,17)(H,14,15)/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRPQYGOOWCDMZ-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OC)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)OC)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

854102-51-5 |

Source

|

| Record name | (3R)-3-{[(tert-butoxy)carbonyl]amino}-6-methoxy-6-oxohexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]benzaldehyde](/img/structure/B3006378.png)

![(E)-4-(Dimethylamino)-N-[1-[4-(2-oxo-1,3-oxazinan-3-yl)phenyl]ethyl]but-2-enamide](/img/structure/B3006379.png)

![5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B3006384.png)

![2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B3006387.png)

![methyl 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3006388.png)

![1-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-1-ethanone](/img/structure/B3006392.png)

![2-ethoxy-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B3006393.png)

![7-(3-bromophenyl)-2-(furan-2-yl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3006397.png)